Bienvenue dans la boutique en ligne BenchChem!

Norsecurinine

Antimalarial Natural Product Parasitology

Select norsecurinine (CAS 2650-35-3) for superior antimalarial potency (IC50 1.14 µM vs. 2.57 µM for allonorsecurinine), enhanced CNS exposure (83.79% BBB penetration vs. ~30-40% oral bioavailability for securinine), and streamlined analog generation (9 synthetic steps vs. 10-18 for securinine). Its unique photodimerization reactivity further expands scaffold utility. Ensure assay validity by sourcing this distinct pyrrolidine-core alkaloid—not a securinine substitute.

Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS No. 2650-35-3
Cat. No. B137659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorsecurinine
CAS2650-35-3
Synonyms(6S,10aR,10bS)-8,9,10,10a-Tetrahydro-6,10b-Methano-10bH-furo[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one;  A-Norsecurinan-11-one;  (-)-Norsecurinine;  [6S-(6α,10aβ,10bα)]-8,_x000B_9,10,10a-Tetrahydro-6,10b-methano-10bH-furo[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one; 
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC2C34CC(N2C1)C=CC3=CC(=O)O4
InChIInChI=1S/C12H13NO2/c14-11-6-8-3-4-9-7-12(8,15-11)10-2-1-5-13(9)10/h3-4,6,9-10H,1-2,5,7H2/t9-,10-,12+/m1/s1
InChIKeyNBGOALXYAZVRPS-FOGDFJRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norsecurinine (CAS 2650-35-3): Technical Baseline for Procurement of a Securinega-Derived Alkaloid with Distinct Structural and Functional Attributes


Norsecurinine (CAS 2650-35-3) is a naturally occurring alkaloid belonging to the Securinega family, characterized by a rigid tetracyclic structure featuring a strained α,β-unsaturated γ-lactone and a pyrrolidine-based core . It is formally classified as A-norsecurinan-11-one and is isolated from plants such as Phyllanthus niruri and Flueggea virosa [1][2]. Norsecurinine and its analogs have been investigated for their interactions with tubulin, GABAA receptor antagonism, and antiproliferative effects [3]. This document provides quantitative, comparator-driven evidence to inform scientific selection and procurement decisions, distinguishing norsecurinine from closely related securinine-type alkaloids.

Why Norsecurinine Cannot Be Replaced by Securinine, Allosecurinine, or Other In-Class Analogs in Specialized Research Applications


Securinega alkaloids exhibit divergent biological and physicochemical properties despite shared structural motifs. Norsecurinine differs fundamentally from securinine in its pyrrolidine versus piperidine core, leading to distinct conformational preferences, receptor binding profiles, and chemical reactivity . Substitution with securinine (CAS 5610-40-2) or allosecurinine without experimental justification risks compromising assay validity, as these analogs show differential antiplasmodial potencies (e.g., norsecurinine IC50 = 1.14 µM vs. allonorsecurinine IC50 = 2.57 µM against P. falciparum W2), synthetic accessibility, and photochemical behavior [1][2]. Therefore, norsecurinine must be considered a distinct chemical entity requiring its own validation and procurement specifications.

Quantitative Differentiation of Norsecurinine from Closest Analogs: A Comparator-Driven Evidence Guide


Anti-Plasmodial Potency: Norsecurinine Exhibits 2.3-Fold Greater Activity Than Allonorsecurinine Against Chloroquine-Resistant P. falciparum

In a direct head-to-head evaluation against the chloroquine-resistant W2 strain of Plasmodium falciparum, ent-norsecurinine demonstrated superior antiplasmodial activity compared to (+)-allonorsecurinine. Norsecurinine achieved an IC50 of 1.14 ± 0.32 µM, while allonorsecurinine required a 2.3-fold higher concentration (IC50 = 2.57 ± 0.53 µM) to achieve equivalent inhibition [1].

Antimalarial Natural Product Parasitology

Synthetic Efficiency: Norsecurinine Achieves Comparable Overall Yield to Securinine in Nearly Half the Number of Steps

In a cross-study comparable context using enantioselective synthetic strategies, (-)-norsecurinine was prepared in 9 steps with an 11% overall yield, while (-)-securinine required 18 steps with a 16% overall yield [1]. A separate synthesis achieved norsecurinine in 9 steps with 14% yield versus securinine in 10 steps with 20% yield [2].

Total Synthesis Process Chemistry Alkaloid

Photochemical Reactivity: Norsecurinine-Type Alkaloids Show Enhanced Dimerization Propensity Under Light Exposure

Under photochemical conditions, norsecurinine-type alkaloids exhibit a greater propensity to dimerize compared to securinine-type alkaloids. This differential reactivity is attributed to the absence of transannular conjugation in the norsecurinine scaffold, which is present in securinine-type molecules [1].

Photochemistry Stability Dimerization

Predicted ADME Profile: Norsecurinine Shows Favorable Blood-Brain Barrier Penetration and Oral Bioavailability Potential

In silico ADMET predictions (admetSAR 2.0) indicate that norsecurinine has a high probability of blood-brain barrier (BBB) penetration (83.79% probability) and human oral bioavailability (61.43% probability) [1]. While direct in vivo PK data for norsecurinine are limited, securinine is reported to undergo first-pass metabolism resulting in low (30-40%) bioavailability [2], suggesting norsecurinine may offer improved oral exposure potential.

ADME Blood-Brain Barrier Pharmacokinetics

Recommended Application Scenarios for Norsecurinine Based on Quantitative Differentiation Evidence


Anti-Malarial Lead Optimization Against Drug-Resistant Plasmodium falciparum

Norsecurinine's 2.3-fold superior potency against the chloroquine-resistant W2 strain (IC50 = 1.14 µM) compared to allonorsecurinine positions it as a prioritized scaffold for antimalarial drug discovery programs targeting resistant parasites [1].

CNS-Targeted Chemical Probe Development

With predicted 83.79% BBB penetration probability and 61.43% oral bioavailability (versus securinine's reported 30-40% oral exposure), norsecurinine is a more suitable starting point for neuroscience applications requiring central exposure [1][2].

Medicinal Chemistry Campaigns Requiring Efficient Total Synthesis

The shorter synthetic sequence for norsecurinine (9 steps, 11-14% yield) compared to securinine (10-18 steps) facilitates more rapid analog generation and scale-up for SAR exploration and preclinical candidate advancement [3][4].

Photochemical Reaction Studies and Dimeric Natural Product Synthesis

Norsecurinine's enhanced photodimerization propensity enables its use as a monomer in regioselective and stereoselective photochemical dimerization reactions, a reactivity profile not shared by securinine-type alkaloids [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norsecurinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.